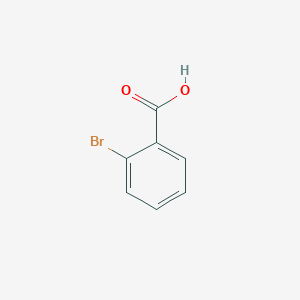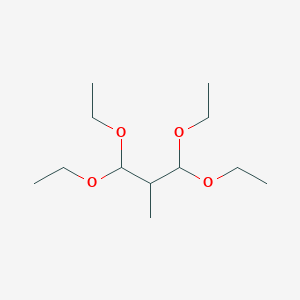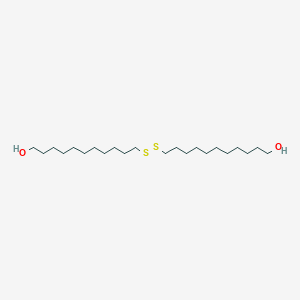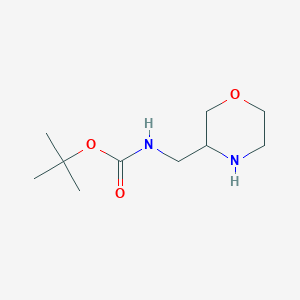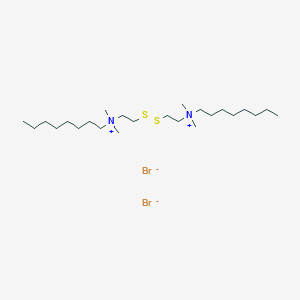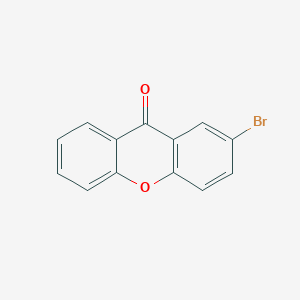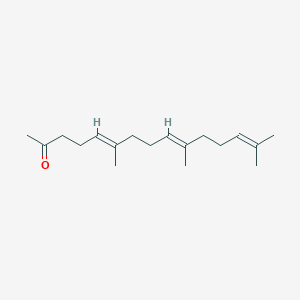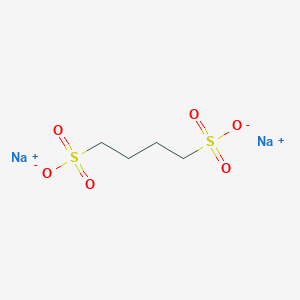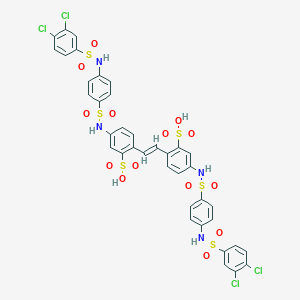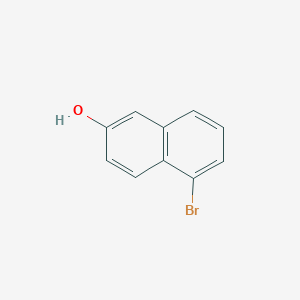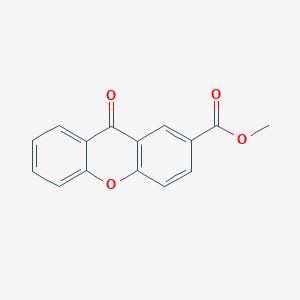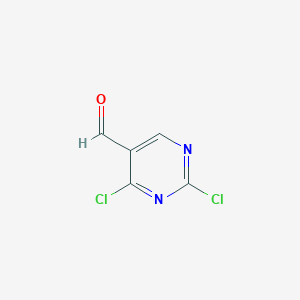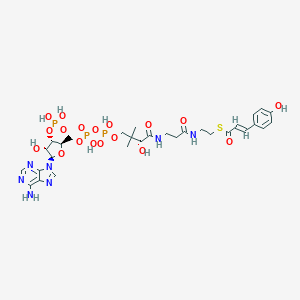![molecular formula C10H6N2OS B048097 Thiazolo[5,4-h]isoquinolin-2(1H)-one CAS No. 120546-70-5](/img/structure/B48097.png)
Thiazolo[5,4-h]isoquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[5,4-h]isoquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
Thiazolo[5,4-h]isoquinolin-2(1H)-one exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and the development of cancer. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that thiazolo[5,4-h]isoquinolin-2(1H)-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazolo[5,4-h]isoquinolin-2(1H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high yields and purity. Additionally, this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, there are also limitations to using thiazolo[5,4-h]isoquinolin-2(1H)-one in laboratory experiments. For example, this compound can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Direcciones Futuras
There are several future directions for the study of thiazolo[5,4-h]isoquinolin-2(1H)-one. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate its effects on normal cells and to determine its safety profile. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing thiazolo[5,4-h]isoquinolin-2(1H)-one, which could facilitate its use in laboratory experiments and potential clinical applications.
Métodos De Síntesis
Thiazolo[5,4-h]isoquinolin-2(1H)-one can be synthesized using different methods, including cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with orthoester and dehydrating agent, as well as using cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 2-(2-aminophenyl)thiazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. These methods have been used to produce thiazolo[5,4-h]isoquinolin-2(1H)-one with high yields and purity.
Aplicaciones Científicas De Investigación
Thiazolo[5,4-h]isoquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and antifungal properties. Studies have also shown that thiazolo[5,4-h]isoquinolin-2(1H)-one can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the development and progression of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
120546-70-5 |
|---|---|
Nombre del producto |
Thiazolo[5,4-h]isoquinolin-2(1H)-one |
Fórmula molecular |
C10H6N2OS |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-5H,(H,12,13) |
Clave InChI |
OESRPZVDCPNWTK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
SMILES canónico |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Sinónimos |
Thiazolo[5,4-h]isoquinolin-2(1H)-one (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
